2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. It is characterized by a molecular formula of and a molecular weight of approximately 293.49 g/mol. The compound features both chlorine and iodine substituents, which influence its reactivity and potential applications in various chemical reactions and biological systems .
The synthesis of 2-chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves halogenation processes. A common method includes the reaction of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine with iodine in the presence of an oxidizing agent such as N-iodosuccinimide (NIS). This reaction is generally performed in dimethylformamide (DMF) at room temperature, allowing for effective halogenation without excessive thermal conditions .
The reaction conditions are crucial for optimizing yield and purity. The use of solvents like dimethylformamide provides a suitable environment for the reaction to proceed efficiently. The choice of oxidizing agents and reaction temperature also plays a vital role in achieving the desired product.
The molecular structure of 2-chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine consists of a pyrrolopyrimidine core with chlorine and iodine substituents at specific positions. The presence of these halogens contributes to the compound's unique properties, enhancing its reactivity in various chemical transformations.
Key structural data include:
2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can participate in several types of chemical reactions:
For substitution reactions, reagents like sodium azide or potassium thiolate are commonly employed to facilitate the replacement of halogen atoms. In cross-coupling reactions, palladium catalysts alongside bases like potassium carbonate are typically utilized to achieve successful outcomes .
The mechanism through which 2-chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects primarily involves its interaction with biological targets such as protein kinases. These interactions can modulate signaling pathways relevant to various diseases, making this compound a candidate for therapeutic development.
Research indicates that derivatives of pyrrolopyrimidines can act as potent inhibitors of enzymes like Janus Kinase 3 (JAK3), which is implicated in several immunological disorders. This highlights the potential utility of 2-chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in drug discovery efforts aimed at treating conditions such as rheumatoid arthritis and lupus .
The physical properties of 2-chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine include:
Chemical properties include:
These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications.
2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several notable applications:
This compound's unique structural features make it a versatile candidate for further exploration in both academic research and industrial applications .
Halogenation at the C7 position is a critical step for enhancing the bioactivity of pyrrolo[3,2-d]pyrimidines. The iodination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1) employs N-iodosuccinimide (NIS) in anhydrous THF at 0°C, yielding 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (2) with >95% regioselectivity [2] [3]. This specificity arises from the electron-deficient C7 position, which is activated by adjacent nitrogen atoms. Comparative studies show that C7 iodination reduces IC₅₀ values by 5- to 20-fold in cancer cell lines (e.g., from 6.8 µM to 0.92 µM in HeLa cells), attributable to enhanced DNA interaction and apoptosis induction [3]. Chlorination at C2/C4 precedes iodination due to higher reactivity of the pyrrole ring after pyrimidine halogenation. Key optimization involves strict temperature control (–10°C to 25°C) to suppress polyhalogenation byproducts.
Table 1: Impact of C7 Halogenation on Antiproliferative Activity
Compound | C7 Substituent | IC₅₀ (µM) in MDA-MB-231 | Primary Mechanism |
---|---|---|---|
5 | H | 9.7 ± 9.7 | G2/M arrest |
6 | Br | 0.4 ± 0.3 | Apoptosis |
7 | I | 1.2 ± 0.4 | Apoptosis/G2/M arrest |
N5-alkylation counters rapid metabolism of unsubstituted pyrrolo[3,2-d]pyrimidines. Methylation via sodium hydride-mediated deprotonation at N5, followed by methyl iodide addition, yields 2-chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine with >98% purity [2] [8]. This modification increases lipophilicity (log P from 3.02 to 4.95 for benzyl derivatives), slowing cytochrome P450-mediated oxidation. Pharmacokinetic studies in mice show N5-methylation extends plasma half-life from 8.3 minutes to 32.7 minutes and raises the maximum tolerated dose (MTD) from 5–10 mg/kg to 40 mg/kg [2]. The methyl group’s steric bulk also shields the C4 chlorine from nucleophilic displacement, a common deactivation pathway.
Table 2: Metabolic Stability of N5-Substituted Derivatives
N5 Substituent | Plasma t₁/₂ (min) | MTD (mg/kg) | Log P |
---|---|---|---|
H | 8.3 | 5–10 | 3.02 |
CH₃ | 32.7 | 40 | 3.89 (est.) |
CH₂OBn | 41.2 | >40 | 4.95 |
Batcho-Leimgruber Synthesis
Direct Cyclization
The Batcho-Leimgruber method remains preferred for C7-iodinated derivatives due to superior halogen compatibility, though direct cyclization offers ecological benefits.
Table 3: Synthesis Route Comparison
Parameter | Batcho-Leimgruber | Direct Cyclization |
---|---|---|
Steps to scaffold | 5–6 | 2 |
Overall yield | 45–60% | 65–75% |
C7 halogenation ease | Excellent | Poor |
Key limitation | Zn/AcOH waste | High-temperature decay |
The C7 iodine in 2-chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine enables regioselective cross-coupling due to superior oxidative addition kinetics versus chlorine [4] [9].
Suzuki-Miyaura Coupling
Sonogashira Coupling
Table 4: Cross-Coupling Conditions and Outcomes
Reaction Type | Catalyst System | Solvent/Base | Yield (%) | Byproduct Control |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/AsPh₃ | Dioxane/H₂O, K₂CO₃ | 80–92 | AsPh₃ reduces Pd black |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₂NH | 85–90 | O₂ exclusion critical |
Sonogashira (Cu-free) | PdCl₂(dppf)/P(t-Bu)₃ | THF, iPr₂NH | 75–82 | Minimizes Glaser dimer |
Solvent and catalyst innovations significantly reduce environmental impacts:
These strategies align with Principles of Green Chemistry by prioritizing renewable solvents (water, ethanol) and recyclable catalysts (β-cyclodextrin recovery >90%) [6].
Table 5: Green Chemistry Metrics for Key Reactions
Reaction Step | Conventional Method | Green Alternative | PMI Reduction | E-factor Improvement |
---|---|---|---|---|
Cyclization | Zn/AcOH in DMF | Electrochemical, EtOH/H₂O | 64% | 22 → 5 |
Suzuki Coupling | Pd/dioxane | Pd/β-cyclodextrin/H₂O | 71% | 18 → 3 |
Iodination | NIS/CH₂Cl₂ | NIS/CPME | 52% | 15 → 7 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1